molecular formula C18H22ClN5S B4540303 N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE

N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE

Cat. No.: B4540303
M. Wt: 375.9 g/mol
InChI Key: XWYIVCPSIZABQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a hexahydropyrrolo[1,2-a]pyrazine ring, and a chlorobenzyl group

Preparation Methods

The synthesis of N2-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the formation of the hexahydropyrrolo[1,2-a]pyrazine ring. The final step involves the introduction of the chlorobenzyl group and the carbothioamide moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions, particularly at the double bonds present in the pyrazole ring.

Scientific Research Applications

N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N2-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE can be compared with similar compounds such as:

    N-[1-(4-Chlorobenzyl)-1H-pyrazol-4-yl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: This compound has a carboxamide group instead of a carbothioamide group, which may affect its reactivity and biological activity.

    N-[1-(4-Methylbenzyl)-1H-pyrazol-4-yl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide: The presence of a methyl group instead of a chlorine atom can lead to differences in chemical properties and applications.

    N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide: The fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.

These comparisons highlight the uniqueness of N2-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE and its potential advantages in various applications.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5S/c19-15-5-3-14(4-6-15)11-24-12-16(10-20-24)21-18(25)23-9-8-22-7-1-2-17(22)13-23/h3-6,10,12,17H,1-2,7-9,11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYIVCPSIZABQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE
Reactant of Route 3
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE
Reactant of Route 4
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE
Reactant of Route 5
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE
Reactant of Route 6
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]HEXAHYDROPYRROLO[1,2-A]PYRAZINE-2(1H)-CARBOTHIOAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.